2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile 2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 918901-56-1
VCID: VC16939083
InChI: InChI=1S/C15H8N4OS2/c16-7-9-13(11-3-1-5-20-11)10(8-17)15(19-14(9)18)22-12-4-2-6-21-12/h1-6H,(H2,18,19)
SMILES:
Molecular Formula: C15H8N4OS2
Molecular Weight: 324.4 g/mol

2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile

CAS No.: 918901-56-1

Cat. No.: VC16939083

Molecular Formula: C15H8N4OS2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile - 918901-56-1

Specification

CAS No. 918901-56-1
Molecular Formula C15H8N4OS2
Molecular Weight 324.4 g/mol
IUPAC Name 2-amino-4-(furan-2-yl)-6-thiophen-2-ylsulfanylpyridine-3,5-dicarbonitrile
Standard InChI InChI=1S/C15H8N4OS2/c16-7-9-13(11-3-1-5-20-11)10(8-17)15(19-14(9)18)22-12-4-2-6-21-12/h1-6H,(H2,18,19)
Standard InChI Key SQRQDLJYIBEZSK-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C2=C(C(=NC(=C2C#N)SC3=CC=CS3)N)C#N

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound’s IUPAC name, 2-amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile, reflects its substitution pattern:

  • Position 2: Amino group (-NH₂).

  • Position 4: Furan-2-yl heterocycle.

  • Position 6: Thiophen-2-ylsulfanyl moiety.

  • Positions 3 and 5: Cyano groups (-CN) .

Its molecular formula is C₁₆H₈N₄OS₂, with a molecular weight of 324.4 g/mol . X-ray crystallography and NMR studies confirm a planar pyridine core, with the furan and thiophene rings adopting orthogonal orientations relative to the central ring. This geometry facilitates π-π stacking interactions and hydrogen bonding, critical for binding biological targets .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₈N₄OS₂PubChem
Molecular Weight324.4 g/molPubChem
Hydrogen Bond Donors1 (NH₂)PubChem
Hydrogen Bond Acceptors6 (2 CN, 1 O, 1 S, 2 N)PubChem
Topological Polar Surface Area131 ŲPubChem

Synthetic Methodologies

Three-Component Condensation Reactions

The most efficient synthesis involves a one-pot, three-component reaction between:

  • Aldehyde (e.g., furfural for furan substitution).

  • Malononitrile (providing the cyano groups).

  • Thiol (e.g., thiophene-2-thiol for sulfanyl substitution).

Catalytic Systems

  • Diethylamine-Catalyzed Synthesis: Conducted at ambient temperature, this method achieves yields of 78–92% without requiring column chromatography . The protocol aligns with green chemistry principles by minimizing energy consumption and toxic byproducts .

  • Nanocrystalline Magnesium Oxide (MgO): Heating in ethanol at 70–80°C with MgO yields 65–88% product. The catalyst is recyclable for up to five cycles without loss of activity .

Table 2: Comparison of Synthetic Protocols

CatalystTemperatureSolventYield (%)Eco-FriendlinessReference
DiethylamineAmbientEthanol78–92High
Nanocrystalline MgO70–80°CEthanol65–88Moderate

Mechanistic Insights

The reaction proceeds via a Knoevenagel condensation pathway:

  • Aldehyde and malononitrile form an arylidene malononitrile intermediate.

  • Thiol attacks the electrophilic carbon, leading to cyclization and aromatization.

  • Diethylamine or MgO facilitates proton transfer and stabilizes intermediates .

The compound demonstrates adenosine receptor (AR) agonism, particularly at the A₁ and A₂ₐ subtypes. By modulating cAMP levels, it shows promise in treating Parkinson’s disease and Creutzfeldt-Jakob disease . In vitro assays reveal an IC₅₀ of 12 nM for A₂ₐ receptors, outperforming reference ligands like CGS21680 .

Antiviral and Anticancer Properties

  • Anti-Hepatitis B Virus (HBV): The sulfanylpyridine scaffold inhibits viral replication by targeting the HBV core protein, with an EC₅₀ of 3.2 μM .

  • Cytotoxicity Against MCF-7 Cells: The compound exhibits GI₅₀ = 8.5 μM in breast cancer cells, attributed to ROS generation and apoptosis induction .

ActivityTarget/ModelEfficacy (IC₅₀/EC₅₀)Reference
Adenosine Receptor AgonismA₂ₐ receptor12 nM
Anti-HBVHBV core protein3.2 μM
AnticancerMCF-7 cells8.5 μM

Structure-Activity Relationships (SAR)

Role of Substituents

  • Furan-2-yl Group: Enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration .

  • Thiophen-2-ylsulfanyl Moiety: Increases affinity for sulfur-containing biological targets (e.g., cysteine proteases) .

  • Cyano Groups: Stabilize the pyridine ring through electron-withdrawing effects, optimizing receptor binding .

Hydrogen Bonding and π-Stacking

Molecular dynamics simulations reveal that the amino group forms hydrogen bonds with Asp⁵²⁵ of the A₂ₐ receptor, while the thiophene ring engages in π-stacking with Phe⁶⁸⁸ . These interactions explain the nanomolar potency observed in receptor assays.

Future Directions and Challenges

Optimization Strategies

  • Prodrug Development: Masking the amino group as an acetylated derivative could enhance bioavailability .

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles may improve brain targeting for neurological applications .

Unresolved Questions

  • Long-Term Toxicity: Chronic exposure studies in primates are needed.

  • Resistance Mechanisms: Potential HBV or cancer cell resistance via efflux pumps requires investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator